1-(5-Amino-2-chloropyridin-4-yl)-2-methylpropan-1-one
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Overview
Description
1-(5-Amino-2-chloropyridin-4-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and a methylpropan-1-one group at the 4th position of the pyridine ring
Preparation Methods
The synthesis of 1-(5-Amino-2-chloropyridin-4-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-chloropyridine with a suitable ketone under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
1-(5-Amino-2-chloropyridin-4-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives with altered functional groups.
Substitution: The amino and chloro groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and other electrophiles. .
Scientific Research Applications
1-(5-Amino-2-chloropyridin-4-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound serves as a lead compound for the development of new drugs. Its structural features are optimized to enhance efficacy and reduce toxicity.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-chloropyridin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects. Detailed studies on its binding affinity and selectivity help elucidate its mechanism of action .
Comparison with Similar Compounds
1-(5-Amino-2-chloropyridin-4-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:
5-Amino-2-chloropyridin-4-yl) (cyclopropyl)methanone: This compound shares a similar pyridine core but differs in the substituent groups attached to the ring.
2-Amino-5-chloro-3-pyridinecarboxaldehyde: This compound has an aldehyde group instead of a ketone group, leading to distinct reactivity and applications in organic synthesis.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
1-(5-amino-2-chloropyridin-4-yl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-5(2)9(13)6-3-8(10)12-4-7(6)11/h3-5H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVYBACNNFAACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=NC=C1N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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